molecular formula C16H16N2O5S B2900203 Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate CAS No. 313507-39-0

Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate

Cat. No.: B2900203
CAS No.: 313507-39-0
M. Wt: 348.37
InChI Key: YVUGWYRJTUJCQC-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its ethyl ester group, two methyl groups, a nitrobenzamido group, and a carboxylate group attached to the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzamido group is known to interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. In cancer cells, the compound can induce apoptosis by targeting specific signaling pathways and disrupting cellular processes . The thiophene ring system also contributes to the compound’s biological activity by enhancing its binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other thiophene derivatives .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-4-23-16(20)13-9(2)10(3)24-15(13)17-14(19)11-5-7-12(8-6-11)18(21)22/h5-8H,4H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUGWYRJTUJCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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